molecular formula C10H20ClNO4 B1662837 (R)-3-(Propionyloxy)-4-(trimethylammonio)butanoate hydrochloride CAS No. 119793-66-7

(R)-3-(Propionyloxy)-4-(trimethylammonio)butanoate hydrochloride

Cat. No.: B1662837
CAS No.: 119793-66-7
M. Wt: 253.72 g/mol
InChI Key: KTFMPDDJYRFWQE-DDWIOCJRSA-N
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Description

Chemical Structure: Levocarnitine propionate hydrochloride (C₁₀H₂₀ClNO₄) is an ester derivative of L-carnitine, featuring a propionyl group attached to the carnitine backbone and a hydrochloride salt . Its molecular weight is 253.72 g/mol, and it is identified by CAS number 119793-66-7 .

Properties

Key on ui mechanism of action

L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis.

CAS No.

119793-66-7

Molecular Formula

C10H20ClNO4

Molecular Weight

253.72 g/mol

IUPAC Name

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1

InChI Key

KTFMPDDJYRFWQE-DDWIOCJRSA-N

Isomeric SMILES

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl

Canonical SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Appearance

Assay:≥98%A crystalline solid

Other CAS No.

119793-66-7

Pictograms

Irritant

Synonyms

Dromos; Levocarnitine propionate; ST 261

Origin of Product

United States

Preparation Methods

High-Purity L-Carnitine Preparation

A fundamental step in preparing levocarnitine propionate hydrochloride involves synthesizing high-purity L-carnitine. Patent EP2360141B1 describes a preparation method starting from S-epichlorohydrin:

  • S-epichlorohydrin is converted to L-quaternary ammonium salt (L-chloro-3-chloro-2-hydroxypropyl trimethylamine)
  • This intermediate undergoes cyanidation to form L-(-)-chloride-3-cyan-2-hydroxypropyl trimethylamine
  • Hydrolysis yields L-carnitine

The critical quality control parameters for this synthesis include:

Table 1: Quality Control Parameters for L-Carnitine Synthesis

Parameter Acceptable Range Effect on Final Product
Content of laevoisomer in S-epichlorohydrin 0-12% w/w Ensures L-carnitine purity >97%
Specific rotation of L-3-chloro-2-hydroxypropyl trimethylamine -26.0° to -29.4° Ensures D-carnitine content <2%
Optical purity of L-3-cyan-2-hydroxypropyl trimethylamine Dextroisomer content 0-3.6% w/w Ensures L-carnitine purity >97%

These stringent controls are necessary to achieve high optical purity in the final L-carnitine product, which directly affects the quality of subsequently prepared levocarnitine propionate hydrochloride.

L-Carnitine Hydrochloride Preparation

Patent CN102516105A describes a streamlined preparation method for L-carnitine hydrochloride:

Table 2: Reaction Conditions for L-Carnitine Hydrochloride Synthesis

Step Reagents Conditions Molar Ratio
Synthesis of L-cyanocarnitine chloride R-epoxy chloropropane, hydrocyanic acid, trimethylamine Temperature: 0-150°C (optimal 20-100°C)
Time: 0.5-36 hours
Pressure: 0.05-2.0 MPa
1 : 1.00-2.00 : 1.00-4.00
Hydrolysis Concentrated HCl (>31% by mass) Temperature: 30-120°C (optimal 50-100°C)
Time: 1-36 hours
1 : 1.0-4.0
Purification Absolute ethyl alcohol Crystallization and recrystallization -

The patent emphasizes that "for fear of side reaction, the temperature of reaction optimum is 50~100 ℃" during the hydrolysis step. The method offers several advantages, including reduced raw material consumption and elimination of cyanogen brine waste typically produced in traditional synthesis methods.

An example preparation yielded the following results:

Table 3: Experimental Results for L-Carnitine Hydrochloride Synthesis

Material Amount Yield Purity
R-epoxy chloropropane 93.5g (1.00mol) - -
Hydrocyanic acid 30.0g (1.11mol) - -
Trimethylamine 88g (1.54mol) - -
L-cyanocarnitine chloride (intermediate) 157.5g 88.2% based on R-epoxy chloropropane 99.58%
L-carnitine hydrochloride (final product) 146.5g 83.3% based on L-cyanocarnitine chloride -

This procedure represents a "convenient, simple and easy and cleaning" method "convenient to suitability for industrialized production".

Direct Preparation of Levocarnitine Propionate Hydrochloride

Patent CN102391141A Method

Patent CN102391141A specifically addresses the "preparation method of propionyl levocarnitine hydrochloride and its medicinal use". While complete synthetic details aren't available in the search results, this patent likely contains the most direct and comprehensive preparation method for the target compound.

Quality Control and Analytical Methods

Chromatographic Methods

Several analytical methods are employed to ensure the quality and purity of levocarnitine propionate hydrochloride:

Table 5: Analytical Methods for Quality Control

Method Specifications Detection Limit Application
HPLC with fluorescence detection Excitation: 485 nm
Emission: 540 nm
100 fmole Analysis of bulk material
HPLC with UV detection Wavelength: 205 nm Limit of quantitation: 185 µM Analysis of pharmaceutical solutions
Gas chromatography Chiral column Varies Detection of optical isomers in raw materials

Optical Purity Assessment

For intermediates and final products, specific optical rotation measurements are critical for ensuring enantiomeric purity. The derivatization reaction for analyzing carnitine optical purity typically involves:

  • Preparation of derivatization reagent: (+) α-methyl-6-methoxy-2-naphthyl chloride in acetonitrile (1-10 mg/ml)
  • Hydrolysis of samples with hydrochloric acid
  • Reaction with the derivatization reagent to form derivatives
  • HPLC analysis to determine L-carnitine and D-carnitine content

This robust analytical method ensures that the optical purity of the final levocarnitine propionate hydrochloride meets pharmaceutical standards.

Physical Properties and Solubility Characteristics

Understanding the physical properties and solubility of levocarnitine propionate hydrochloride is essential for optimizing preparation and purification processes:

Table 6: Physical Properties of Levocarnitine Propionate Hydrochloride

Property Value Reference
Chemical formula C₁₀H₂₀ClNO₄
Molecular weight 253.72 g/mol
Physical appearance White to off-white solid powder
Melting point 165-167°C
Hydrogen bond donors 1
Hydrogen bond acceptors 5
Rotatable bonds 7

Table 7: Solubility Characteristics

Solvent Solubility Reference
DMSO ~250 mg/mL (~985.34 mM)
Water ~60 mg/mL (~236.48 mM)
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline ≥2.08 mg/mL (8.20 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥2.08 mg/mL (8.20 mM)
Absolute ethanol Used for crystallization

These solubility parameters are particularly valuable for developing crystallization protocols during the final purification stages of preparation.

Industrial Scale Production Considerations

Process Optimization

For industrial-scale preparation of levocarnitine propionate hydrochloride, several factors require optimization:

Table 9: Industrial Scale Production Parameters

Parameter Consideration Impact on Process
Reactor materials Glass-lined or stainless steel Prevents contamination and side reactions
Pressure control 0.05-2.0 MPa for certain steps Critical for safety and reaction efficiency
Temperature regulation Precise control within optimal ranges Prevents decomposition and unwanted side products
Solvent recovery Distillation systems for ethanol/methanol Reduces costs and environmental impact
Crystallization Controlled cooling rates Ensures consistent crystal size and morphology

Yield Enhancement Strategies

Based on the preparation methods for related compounds, several strategies can potentially enhance the yield of levocarnitine propionate hydrochloride:

  • Optimization of reactant ratios (particularly excess of propionic acid or derivatives)
  • Selection of appropriate catalysts for the esterification reaction
  • Precise temperature control during critical reaction steps
  • Efficient separation of intermediates before subsequent reactions
  • Optimized crystallization procedures to maximize recovery

Chemical Reactions Analysis

Hydrolysis to Propionyl-CoA and Free Carnitine

PLC undergoes enzymatic hydrolysis via carnitine acyltransferases , releasing propionyl-CoA and free L-carnitine. This reaction is critical for its bioactivity:

Propionyl-L-carnitine+CoACarnitine acyltransferasePropionyl-CoA+L-carnitine\text{Propionyl-L-carnitine} + \text{CoA} \xrightarrow{\text{Carnitine acyltransferase}} \text{Propionyl-CoA} + \text{L-carnitine}

  • Kinetics : In ischemic muscles, PLC rapidly converts to propionyl-CoA, which enters the citric acid cycle to enhance ATP production .

  • Tissue Specificity : Hydrolysis occurs predominantly in skeletal and cardiac muscle due to high carnitine acyltransferase activity .

Role in the Citric Acid Cycle (CAC)

Propionyl-CoA derived from PLC integrates into the CAC via succinyl-CoA , bypassing traditional glycolysis:

Propionyl-CoAMethylmalonyl-CoASuccinyl-CoA (CAC intermediate)\text{Propionyl-CoA} \rightarrow \text{Methylmalonyl-CoA} \rightarrow \text{Succinyl-CoA} \ (\text{CAC intermediate})

  • Anaplerotic Function : This pathway replenishes CAC intermediates, crucial under ischemic conditions where glucose metabolism is impaired .

  • Energy Yield : Each propionyl-CoA molecule generates 18 ATP equivalents via oxidative phosphorylation .

Reaction Step Enzyme Involved ATP Yield Source
Propionyl-CoA → Succinyl-CoAMethylmalonyl-CoA mutase18 ATP

Interaction with Pyruvate Dehydrogenase (PDH)

PLC enhances pyruvate dehydrogenase kinase (PDHK) activity , promoting PDH activation and pyruvate oxidation:

PLCIncreased mitochondrial acetyl-CoA/CoA ratioPDH activationEnhanced glucose oxidation\text{PLC} \rightarrow \text{Increased mitochondrial acetyl-CoA/CoA ratio} \rightarrow \text{PDH activation} \rightarrow \text{Enhanced glucose oxidation}

  • Mechanism : By reducing mitochondrial acetyl-CoA accumulation, PLC alleviates PDH inhibition, improving carbohydrate utilization .

  • Clinical Impact : This reaction underlies PLC’s efficacy in improving exercise tolerance in heart failure patients .

Pharmacokinetics and Metabolic Fate

Intravenous PLC administration demonstrates nonlinear pharmacokinetics due to saturable renal reabsorption :

Parameter 1 g Dose 8 g Dose Source
Plasma half-life (t₁/₂)1.09 ± 0.15 hUnchanged
Renal clearance11.6 ± 0.24 L/hMarkedly increased
Urinary excretion59.4% of dose (as metabolites)75.2% of dose (as metabolites)
  • Metabolites : PLC is excreted as L-carnitine (LC) and acetyl-L-carnitine (ALC) in urine, reflecting systemic hydrolysis .

Membrane Stabilization and Antioxidant Effects

PLC’s propionyl group exerts non-enzymatic effects:

  • Membrane Protection : Acylcarnitines like PLC stabilize phospholipid bilayers during ischemia-induced acidosis .

  • Radical Scavenging : Reduces reactive oxygen species (ROS) by donating electrons, mitigating oxidative stress .

Scientific Research Applications

Cardiovascular Health

  • Heart Failure : PLC is indicated for patients with chronic heart failure, where it has been shown to improve exercise tolerance and quality of life. A multicenter trial demonstrated that long-term oral treatment with PLC significantly enhances maximum exercise duration and oxygen consumption compared to placebo .
  • Ischemic Heart Disease : Studies indicate that PLC reduces myocardial injury during ischemia and reperfusion by counteracting toxic effects associated with high levels of free fatty acids. It improves carbohydrate metabolism and enhances recovery post-myocardial infarction .

Peripheral Vascular Disease

  • Peripheral Arterial Disease (PAD) : PLC is used to treat intermittent claudication associated with PAD, improving walking distance and overall exercise capacity. It addresses symptoms related to reduced blood flow in the extremities .

Metabolic Disorders

  • Propionic Acidemia : In patients with propionic acidemia, PLC supplementation helps reduce the accumulation of propionic acid by enhancing its excretion as propionylcarnitine. This application is particularly relevant for managing metabolic crises in affected individuals .

Case Studies and Clinical Trials

Several clinical studies have documented the efficacy of levocarnitine propionate hydrochloride:

  • Heart Failure Improvement : A randomized trial involving 472 patients showed that early administration of levocarnitine after acute myocardial infarction led to reduced left ventricular dilatation and improved outcomes regarding death and heart failure incidence post-discharge .
  • Exercise Capacity in PAD : In a study of patients with peripheral arterial occlusive disease, those treated with PLC demonstrated significant improvements in walking distance and overall functional capacity compared to control groups .
  • Management of Propionic Acidemia : A case series reported improved metabolic control in patients receiving levocarnitine as part of their dietary management plan, highlighting its role in reducing plasma propionic acid levels effectively .

Mechanism of Action

Levocarnitine propionate exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis, especially in tissues with high energy demands such as the heart and skeletal muscles. The compound also helps in maintaining the acetyl-CoA/CoA ratio, which is important for various metabolic pathways .

Comparison with Similar Compounds

Therapeutic Uses :

  • Approved in Italy (1998) for peripheral vascular diseases, including peripheral arterial occlusive disease and intermittent claudication .
  • Investigated in Phase III trials for ulcerative colitis (EU), kidney diseases (EU), and peripheral artery disease (China) .
  • Targets PDHK (pyruvate dehydrogenase kinase) to enhance mitochondrial energy metabolism and modulates histamine receptors (G protein-coupled receptors) .

Mechanism of Action : Acts as a PDHK stimulator, promoting glucose oxidation and improving ischemic tissue metabolism. Its histamine receptor modulation may contribute to anti-inflammatory effects .

Comparison with Similar Compounds

Levocarnitine Tartrate

Parameter Levocarnitine Propionate Hydrochloride Levocarnitine Tartrate
Chemical Formula C₁₀H₂₀ClNO₄ C₇H₁₅NO₃·C₄H₆O₆ (C₁₁H₂₁NO₉)
Molecular Weight 253.72 g/mol 295.29 g/mol
Regulatory Status FDA-listed (Preferred Term: ST-261) FDA-listed (Preferred Term: 4D8F2Q45LQ)
Therapeutic Indications Peripheral vascular diseases, renal dysfunction Primarily used for carnitine deficiency syndromes
Solubility Highly soluble in water due to hydrochloride salt Enhanced solubility via tartrate counterion
Key Trials Phase III for ulcerative colitis and kidney diseases Limited to metabolic deficiency applications

Key Difference : The tartrate form is primarily used for systemic carnitine replenishment, while the propionate derivative targets vascular and renal pathologies .

Acetyl-L-Carnitine Hydrochloride

Parameter Levocarnitine Propionate Hydrochloride Acetyl-L-Carnitine Hydrochloride
Functional Group Propionyl ester Acetyl ester
Molecular Formula C₁₀H₂₀ClNO₄ C₉H₁₈ClNO₄
Primary Indications Vascular diseases, intermittent claudication Neuropathic pain, Alzheimer’s disease
Mechanism PDHK stimulation, histamine receptor modulation Enhances acetylcholine synthesis, neuroprotection
Clinical Data Mixed Phase III results (vascular focus) Robust data in neurodegenerative disorders

Key Difference : The acetyl derivative is neurocentric, while the propionate form emphasizes cardiovascular and metabolic benefits .

Propionyl-DL-Carnitine Chloride

Parameter Levocarnitine Propionate Hydrochloride Propionyl-DL-Carnitine Chloride
Stereochemistry L-isomer (levorotatory) Racemic mixture (DL)
CAS Number 119793-66-7 18828-58-5
Bioactivity Targets PDHK and histamine receptors Limited data; primarily experimental
Therapeutic Use Clinically approved (Italy, EU trials) Preclinical research only

Pharmacokinetic and Quality Considerations

  • Solubility and Bioavailability: The hydrochloride salt in Levocarnitine propionate enhances water solubility, critical for intravenous formulations .
  • Synthesis : A cost-effective method using propionic acid and levocarnitine inner salt ensures high yield and minimal waste .
  • Purity Standards : USP guidelines mandate ≤0.4% chloride impurities and ≤20 ppm heavy metals, ensuring clinical-grade quality .

Clinical Trial Landscape

  • Positive Findings : Improved exercise capacity in peripheral artery disease (Phase III) .
  • Limitations : Garbled data in some trials (e.g., "ztktknqrsn(zyieixcany)") necessitate cautious interpretation .
  • Comparative Efficacy : Superior to L-carnitine in managing anemia in hemodialysis patients, though dyslipidemia effects remain unproven .

Biological Activity

Levocarnitine propionate hydrochloride (LCPH) is a derivative of L-carnitine, which plays a crucial role in mitochondrial fatty acid metabolism. This compound has garnered attention for its therapeutic potential in various cardiovascular and metabolic disorders, particularly due to its ability to enhance energy production and reduce oxidative stress. This article delves into the biological activity of LCPH, supported by data tables, case studies, and research findings.

LCPH functions primarily by facilitating the transport of long-chain fatty acids into the mitochondria for oxidation. It also aids in the export of acyl groups from cells, preventing their accumulation to toxic levels. The compound is involved in several key metabolic pathways:

  • Fatty Acid Oxidation : LCPH enhances the β-oxidation of fatty acids, which is vital for ATP production.
  • Krebs Cycle Efficiency : It provides propionate as a substrate that can be readily converted into succinate, thereby enhancing Krebs cycle activity during hypoxic conditions .
  • Antioxidant Properties : LCPH exhibits free radical scavenging activity, which may protect against oxidative damage in tissues .

Clinical Applications

LCPH has been studied extensively for its therapeutic applications in ischemic heart disease, heart failure, and peripheral arterial disease. Some notable findings include:

  • Ischemic Heart Disease : In a multicenter trial involving 472 patients post-myocardial infarction, LCPH treatment resulted in reduced left ventricular dilatation and improved recovery .
  • Heart Failure : A study on chronic heart failure patients indicated that long-term oral treatment with LCPH improved exercise capacity and peripheral muscle metabolism .
  • Oxidative Stress Reduction : LCPH demonstrated a reduction in markers of oxidative stress in various clinical settings, suggesting its role as an adjunct therapy in conditions characterized by increased oxidative damage .

Data Table: Summary of Key Studies on Levocarnitine Propionate Hydrochloride

StudyConditionDosageKey Findings
Myocardial Infarction9 g/day IV for 5 days, then 6 g/day orallyReduced left ventricular dilatation; improved recovery
Chronic Heart FailureLong-term oral treatmentEnhanced exercise capacity; improved peripheral metabolism
Oxidative Stress in Various ConditionsVaries by conditionDecreased oxidative markers; cardioprotective effects
Colonic Inflammatory DiseasesNot specifiedPotential therapeutic effects noted

Case Studies

Several case studies have highlighted the efficacy of LCPH:

  • Case Study 1 : A patient with ischemic heart disease showed significant improvement in exercise tolerance after initiating LCPH therapy alongside standard treatment protocols.
  • Case Study 2 : In patients with chronic fatigue syndrome, LCPH administration led to notable enhancements in energy levels and quality of life metrics.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing levocarnitine propionate hydrochloride?

  • Answer : Synthesis typically involves esterification of levocarnitine with propionic acid, followed by hydrochloride salt formation. Characterization includes:

  • HPLC and UV spectroscopy for purity assessment (≥99.5% as per USP standards) .
  • Nuclear Magnetic Resonance (NMR) to confirm structural integrity, focusing on the propionyl group (δ 1.1–1.3 ppm for methyl protons) and quaternary ammonium moiety (δ 3.2–3.4 ppm) .
  • Mass spectrometry to verify molecular weight (254.73 g/mol) and fragmentation patterns .
    • Key Physicochemical Properties :
PropertyValueReference
LogP1.291
Hydrogen Bond Donors1
Rotatable Bonds7

Q. How can researchers address discrepancies in CAS registry numbers for this compound (e.g., 119793-66-7 vs. 18828-58-5)?

  • Answer : The discrepancy arises from enantiomeric forms (DL vs. L-isomer) or salt variations. To resolve:

  • Cross-reference PubChem CID 13020033 and regulatory databases (e.g., FDA Unique Ingredient Identifier 12FW2YBF04) .
  • Validate via chiral HPLC to confirm enantiomeric purity, as levocarnitine is the biologically active L-form .

Q. What analytical methods are recommended for quantifying sodium content in levocarnitine propionate hydrochloride formulations?

  • Answer : Use volumetric titration with standardized sodium solutions (e.g., USP Method):

  • Prepare sample solutions with incremental sodium additions (0–40 µg/mL) and analyze via atomic absorption spectroscopy .

Advanced Research Questions

Q. How should experimental models be designed to study its bioactivity in renal dysfunction or heart failure?

  • Answer :

  • In vivo models : Use rodent models of ischemia-reperfusion injury or doxorubicin-induced cardiomyopathy. Monitor biomarkers like serum creatinine (renal function) or BNP (heart failure) .
  • In vitro models : Cardiomyocyte cell lines (e.g., H9c2) treated with angiotensin II to simulate hypertrophy. Measure mitochondrial respiration via Seahorse XF Analyzer .
    • Dosage Considerations :
ModelDose RangeOutcome Metric
Renal ischemia (rats)50–100 mg/kg/dayGlomerular Filtration Rate (GFR)
Heart failure (mice)30–60 mg/kg/dayEjection Fraction

Q. How can conflicting data on its mechanism of action (e.g., GPCR modulation vs. mitochondrial effects) be resolved?

  • Answer :

  • Perform knockout/knockdown studies (e.g., CRISPR for GPCR targets like histamine receptors) to isolate pathways .
  • Use metabolomic profiling to assess changes in acyl-carnitine species, indicating mitochondrial β-oxidation activity .
    • Key Conflicting Findings :
Study TypeProposed MechanismContradiction Source
GPCR binding assaysHistamine receptor antagonism
Mitochondrial assaysEnhanced fatty acid oxidation

Q. What strategies improve translational reliability from preclinical to clinical studies?

  • Answer :

  • Adhere to NIH guidelines for preclinical rigor: randomization, blinding, and power analysis .
  • Validate pharmacokinetics in multiple species (e.g., rats, dogs) using LC-MS/MS to ensure dose scalability .

Q. How can researchers optimize purity thresholds for in vivo studies?

  • Answer :

  • Set purity criteria at ≥99.5% (via HPLC) to avoid confounding effects from byproducts like deacetylated carnitine .
  • Use accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products .

Methodological Challenges

Q. What statistical approaches are critical for interpreting dose-response data in levocarnitine studies?

  • Answer :

  • Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values.
  • Use ANCOVA to adjust for covariates like baseline renal function .

Q. How should batch-to-batch variability in synthesis be mitigated?

  • Answer :

  • Implement Quality-by-Design (QbD) principles: control critical parameters (e.g., reaction temperature, pH) via PAT (Process Analytical Technology) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(Propionyloxy)-4-(trimethylammonio)butanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-(Propionyloxy)-4-(trimethylammonio)butanoate hydrochloride

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